molecular formula C7H8BrFN2 B1378320 5-Bromo-3-fluoro-2-dimethylaminopyridine CAS No. 1344046-09-8

5-Bromo-3-fluoro-2-dimethylaminopyridine

Cat. No.: B1378320
CAS No.: 1344046-09-8
M. Wt: 219.05 g/mol
InChI Key: ZXXXQZCGFMRPCE-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-dimethylaminopyridine is a halogenated pyridine derivative featuring a bromine atom at position 5, a fluorine atom at position 3, and a dimethylamino group (-N(CH₃)₂) at position 2. This compound’s unique substitution pattern combines electron-withdrawing halogens (Br, F) with an electron-donating dimethylamino group, creating distinct electronic and steric properties. Such characteristics make it valuable in pharmaceutical and agrochemical research, particularly in modulating reactivity and biological activity .

Properties

IUPAC Name

5-bromo-3-fluoro-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2/c1-11(2)7-6(9)3-5(8)4-10-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXXQZCGFMRPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258414
Record name 5-Bromo-3-fluoro-N,N-dimethyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344046-09-8
Record name 5-Bromo-3-fluoro-N,N-dimethyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1344046-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-fluoro-N,N-dimethyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-3-fluoro-2-dimethylaminopyridine may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-dimethylaminopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki–Miyaura coupling to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring.

Scientific Research Applications

5-Bromo-3-fluoro-2-dimethylaminopyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound can be used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-dimethylaminopyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and dimethylamino groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

2-Bromo-3-methylpyridine (CAS 3430-17-9)
  • Substituents : Bromo (position 2), methyl (position 3).
  • Electronic Effects : Methyl is weakly electron-donating (+I effect), while bromo is electron-withdrawing (-I effect).
  • Reactivity: The methyl group directs electrophilic substitution to the para position (C-5), whereas bromo deactivates the ring.
5-Bromo-3-methoxypyridin-2-amine (CAS 947249-13-0)
  • Substituents: Bromo (C-5), methoxy (C-3), amino (C-2).
  • Electronic Effects: Methoxy is electron-donating via resonance (+M), while amino is electron-donating. Compared to the dimethylamino group in the target compound, the amino group (-NH₂) is less sterically hindered but similarly activates the ring. Fluorine’s strong -I effect in the target compound further polarizes the ring, enhancing electrophilic substitution selectivity .
5-Fluoro-2′-deoxyuridine (FUDR)
  • Similarly, the fluorine in 5-Bromo-3-fluoro-2-dimethylaminopyridine may confer metabolic stability or mimic biological motifs, though its dimethylamino group likely alters pharmacokinetics compared to FUDR’s sugar-phosphate backbone .
5-Bromo-6-methylpyridin-3-amine (CAS 1072-97-5)
  • Substituents: Bromo (C-5), methyl (C-6), amino (C-3).

Physical and Chemical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted)
This compound Not reported High (due to -N(CH₃)₂) ~2.1
2-Bromo-3-methylpyridine 45–48 Moderate ~1.8
5-Bromo-3-methoxypyridin-2-amine 120–122 High ~1.3

Notes:

  • The dimethylamino group in the target compound increases solubility in polar solvents compared to methyl or methoxy substituents.

Biological Activity

5-Bromo-3-fluoro-2-dimethylaminopyridine (5B3F2DMAP) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of 5B3F2DMAP, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

5B3F2DMAP is characterized by the presence of bromine and fluorine substituents on the pyridine ring, which contribute to its unique chemical properties. The dimethylamino group enhances its nucleophilicity, making it a suitable candidate for various chemical reactions.

The biological activity of 5B3F2DMAP is largely attributed to its interaction with specific molecular targets within biological systems. The halogen atoms can influence the compound's lipophilicity and metabolic stability, which are critical for its bioactivity.

Potential Mechanisms:

  • Enzyme Inhibition: 5B3F2DMAP may inhibit specific enzymes involved in cancer cell proliferation or microbial resistance.
  • Receptor Modulation: The compound may interact with various receptors, leading to altered signaling pathways that affect cell growth and survival.

Antimicrobial Activity

Research indicates that 5B3F2DMAP exhibits significant antimicrobial properties. A study demonstrated that it effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL across different strains, indicating a promising antimicrobial profile.

Anticancer Activity

5B3F2DMAP has been evaluated for its anticancer efficacy against various cancer cell lines. In vitro studies reported that:

  • IC50 Values: The compound showed IC50 values in the nanomolar range against breast cancer (MDA-MB-231) and leukemia (L1210) cell lines, suggesting potent antiproliferative effects.
  • Mechanism of Action: The growth inhibition was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Cell LineIC50 (µM)Mechanism
MDA-MB-2310.126Apoptosis induction
L1210<0.01Cell cycle arrest

Case Studies

  • Study on Breast Cancer Cells: A recent study evaluated the effects of 5B3F2DMAP on MDA-MB-231 cells. Results indicated a significant reduction in cell viability after treatment, with a notable increase in caspase-9 levels, which is indicative of apoptosis.
  • Leukemia Model: In another investigation involving L1210 mouse leukemia cells, 5B3F2DMAP demonstrated potent inhibition of cell proliferation, with growth inhibition reversible by thymidine addition, indicating a targeted mechanism involving nucleotide metabolism.

Safety Profile

Toxicological assessments have shown that 5B3F2DMAP exhibits low acute toxicity in animal models. A study reported no adverse effects at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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